molecular formula C24H26N4O B560159 7-苄基-4-(2-甲基苄基)-1,2,6,7,8,9-六氢咪唑并[1,2-A]吡啶并[3,4-E]嘧啶-5(4H)-酮 CAS No. 1616632-77-9

7-苄基-4-(2-甲基苄基)-1,2,6,7,8,9-六氢咪唑并[1,2-A]吡啶并[3,4-E]嘧啶-5(4H)-酮

货号 B560159
CAS 编号: 1616632-77-9
分子量: 386.5
InChI 键: VLULRUCCHYVXOH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, also known as ONC-201 or TIC10, is an anticancer molecule . It has been patented for its use in therapy .


Molecular Structure Analysis

The empirical formula of this compound is C24H26N4O and it has a molecular weight of 386.49 .


Physical And Chemical Properties Analysis

This compound is a white to beige powder . It is soluble in DMSO at 5 mg/mL . The storage temperature is 2-8°C .

科学研究应用

Treatment of Diffuse Midline Gliomas

ONC201 has shown preclinical and emerging clinical efficacy in Diffuse Midline Gliomas (DMG), including Diffuse Intrinsic Pontine Gliomas (DIPG) . It elicits potent agonism of the mitochondrial protease ClpP to drive proteolysis of electron transport chain and tricarboxylic acid cycle proteins . DIPGs harboring PIK3CA mutations showed increased sensitivity to ONC201, whereas those harboring TP53 mutations were more resistant .

Combination Therapy with Paxalisib

ONC201 has been used in combination with Paxalisib, a brain penetrant PI3K/Akt inhibitor, for the treatment of H3K27-Altered Diffuse Midline Glioma . This combination treatment strategy was found to counteract metabolic adaptation and reduced sensitivity to ONC201 .

Treatment of Refractory Solid Tumors

ONC201 has been used in the treatment of refractory solid tumors . It is a selective DRD2 antagonist that achieves micromolar plasma concentrations and is biologically active in advanced cancer patients when orally administered at 625 mg every 3 weeks .

Use in Pediatric Central Nervous System Cancers

High-grade gliomas (HGG) are responsible for 10%–15% of all pediatric central nervous system (CNS) cancers, but account for over 40% of deaths . ONC201 has shown potential in treating these cancers .

Treatment of Acute Myeloid Leukemia

ONC201 has demonstrated therapeutic potential in the treatment of acute myeloid leukemia .

Treatment of Non-Hodgkin’s Lymphoma

ONC201 has also shown promise in the treatment of Non-Hodgkin’s Lymphoma .

Treatment of Prostate Cancer

Preclinical studies have demonstrated the therapeutic potential of ONC201 for prostate cancer .

Treatment of Endometrial Cancer

ONC201 has also been used in the treatment of endometrial cancers .

作用机制

Target of Action

ONC201, also known as Dordaviprone, is a first-in-class small molecule imipridone . It selectively binds to two primary targets: the G-protein coupled dopamine receptor D2 (DRD2) and the mitochondrial protease ClpP . These targets play crucial roles in the regulation of cell growth and survival .

Mode of Action

ONC201 acts as a selective antagonist of the G protein-coupled receptor DRD2 . This interaction leads to downstream activation of the integrated stress response and inactivation of Akt/ERK signaling . The compound’s action on its targets results in the upregulation of the proapoptotic immune cytokine TRAIL , leading to programmed cell death in cancer cells .

Biochemical Pathways

The biochemical pathways affected by ONC201 involve the integrated stress response and the Akt/ERK signaling pathway . The antagonism of DRD2 by ONC201 disrupts these pathways, leading to an increase in the phosphorylation of certain proteins . This disruption results in the upregulation of TRAIL, a key player in the induction of apoptosis .

Pharmacokinetics

ONC201 is orally administered and is well-tolerated . It achieves micromolar plasma concentrations . The pharmacokinetic analysis of ONC201 revealed a mean half-life of 11.3 hours , indicating its potential for sustained action in the body.

Result of Action

The molecular and cellular effects of ONC201’s action primarily involve the induction of apoptosis in tumor cells . This is achieved through the upregulation of the proapoptotic immune cytokine TRAIL . Clinically, ONC201 has shown activity in some patients with specific forms of advanced cancer .

Action Environment

The action of ONC201 is influenced by the genetic environment of the cancer cells. It has shown efficacy in tumors that contain the H3 K27M mutation . This mutation is almost exclusively found in brain tumors called glioma . The mutation leads to a specific change in histone H3 proteins that alters the expression of many genes . This change is thought to be a molecular driver of the disease and is commonly associated with a less favorable prognosis .

安全和危害

The compound is classified as Aquatic Acute 1 - Aquatic Chronic 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H410, which indicates that it is very toxic to aquatic life with long-lasting effects .

属性

IUPAC Name

11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLULRUCCHYVXOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one

CAS RN

1616632-77-9
Record name ONC 201
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616632779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dordaviprone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dordaviprone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U35A31JAI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。